Bienvenue dans la boutique en ligne BenchChem!

2-Iodo-5-methyl-1,3,4-oxadiazole

Cross‑Coupling Palladium Catalysis Reaction Kinetics

2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole (CAS 1592334‑67‑2) is a halogenated 1,3,4‑oxadiazole heterocyclic building block with molecular formula C₃H₃IN₂O and molecular weight 209.97 g/mol [REFS‑1]. The compound features an iodine substituent at the 2‑position and a methyl group at the 5‑position of the oxadiazole ring [REFS‑2].

Molecular Formula C3H3IN2O
Molecular Weight 209.97 g/mol
CAS No. 1592334-67-2
Cat. No. B1532876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methyl-1,3,4-oxadiazole
CAS1592334-67-2
Molecular FormulaC3H3IN2O
Molecular Weight209.97 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)I
InChIInChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3
InChIKeySXCDKPPGNAWNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole (CAS 1592334‑67‑2): Essential Procurement Specifications and Basic Properties


2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole (CAS 1592334‑67‑2) is a halogenated 1,3,4‑oxadiazole heterocyclic building block with molecular formula C₃H₃IN₂O and molecular weight 209.97 g/mol [REFS‑1]. The compound features an iodine substituent at the 2‑position and a methyl group at the 5‑position of the oxadiazole ring [REFS‑2]. Commercially available purity specifications typically range from 95% to 97%, with standard packaging available from milligram to kilogram quantities [REFS‑3]. The 1,3,4‑oxadiazole scaffold is recognized for its metabolic stability and favorable physicochemical profile in medicinal chemistry applications, with the halogenated variant serving as a versatile intermediate for cross‑coupling transformations [REFS‑4].

Why 2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole Cannot Be Replaced by 2‑Bromo‑ or 2‑Chloro‑5‑methyl‑1,3,4‑oxadiazole Analogs


Generic substitution among 2‑halo‑5‑methyl‑1,3,4‑oxadiazole analogs fails due to the substantial differences in carbon–halogen bond strength and the consequent reactivity profiles in transition‑metal‑catalyzed transformations. The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly weaker than C–Br (~68 kcal/mol) and C–Cl (~78 kcal/mol), rendering the iodo analog substantially more reactive in oxidative addition steps critical to cross‑coupling chemistry [REFS‑1]. Additionally, 1,3,4‑oxadiazole regioisomers (e.g., 1,2,4‑oxadiazoles) exhibit order‑of‑magnitude differences in lipophilicity (log D), which directly impacts solubility, permeability, and metabolic stability—precluding simple interchange without altering pharmacokinetic outcomes [REFS‑2]. These inherent physicochemical and reactivity divergences mean that substituting the iodo derivative with bromo or chloro analogs introduces measurable, and often unacceptable, deviations in synthetic yield, reaction kinetics, and downstream biological or material performance.

Quantitative Differentiation Evidence for 2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole: Reactivity, Physicochemical Profile, and Procurement Metrics


C–I Bond Dissociation Energy Differential Versus Bromo and Chloro 1,3,4‑Oxadiazole Analogs

The iodine substituent in 2‑iodo‑5‑methyl‑1,3,4‑oxadiazole confers a significantly lower carbon–halogen bond dissociation energy (BDE) compared to the corresponding bromo and chloro analogs [REFS‑1]. The C–I BDE is approximately 57 kcal/mol, whereas C–Br BDE is ~68 kcal/mol and C–Cl BDE is ~78 kcal/mol [REFS‑1]. This ~11–21 kcal/mol reduction translates directly to a lower activation barrier for oxidative addition, the rate‑determining step in most Pd‑catalyzed cross‑coupling reactions [REFS‑2].

Cross‑Coupling Palladium Catalysis Reaction Kinetics

Computed LogP and Intrinsic Solubility Differential Relative to 2‑Bromo‑5‑methyl‑1,3,4‑oxadiazole

In silico ADMET predictions indicate that 2‑iodo‑5‑methyl‑1,3,4‑oxadiazole exhibits a computed LogP of 1.87 and an intrinsic solubility of 2.639 mg/mL (estimated by ADMET Predictor™) [REFS‑1]. The bromo analog (2‑bromo‑5‑methyl‑1,3,4‑oxadiazole) exhibits a calculated LogP of 1.50 under the same computational methodology [REFS‑2]. The increased LogP (Δ +0.37) for the iodo derivative reflects enhanced lipophilicity conferred by the larger, more polarizable iodine atom.

Lipophilicity Solubility ADME

Procurement‑Scale Pricing Comparison: 2‑Iodo‑ vs 2‑Bromo‑5‑methyl‑1,3,4‑oxadiazole

At the 250 mg procurement scale, 2‑iodo‑5‑methyl‑1,3,4‑oxadiazole is priced at approximately $235.00 [REFS‑1], while the bromo analog (2‑bromo‑5‑methyl‑1,3,4‑oxadiazole) at the same scale is available for approximately $50.00 [REFS‑2]. This represents a cost premium factor of approximately 4.7× for the iodo derivative, which is consistent with the higher synthetic complexity and lower commercial availability of iodinated heterocycles.

Procurement Cost‑per‑gram Supply Chain

1,3,4‑Oxadiazole vs 1,2,4‑Oxadiazole Lipophilicity Differential

A systematic matched‑pair analysis from the AstraZeneca compound collection demonstrated that 1,3,4‑oxadiazoles exhibit an order‑of‑magnitude lower lipophilicity (log D) compared to their 1,2,4‑oxadiazole regioisomers in virtually all cases examined [REFS‑1]. While this comparison addresses regioisomer rather than halogen substitution, it is essential for compound selection: substituting the 1,3,4‑oxadiazole core for a 1,2,4‑oxadiazole would increase log D by approximately 1 log unit, dramatically altering solubility and permeability profiles.

Lipophilicity Regioisomer Comparison Medicinal Chemistry

Validated Application Scenarios for 2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole in Medicinal Chemistry, Agrochemical Synthesis, and Materials Research


Palladium‑Catalyzed Suzuki–Miyaura and Sonogashira Cross‑Coupling for Biaryl and Alkyne‑Linked Heterocycle Synthesis

2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole serves as an electrophilic coupling partner in Pd‑catalyzed cross‑coupling reactions where the weak C–I bond enables efficient oxidative addition under mild conditions [REFS‑1]. The iodo substituent facilitates coupling with aryl/heteroaryl boronic acids (Suzuki) or terminal alkynes (Sonogashira), enabling rapid assembly of 2‑aryl‑ or 2‑alkynyl‑substituted 5‑methyl‑1,3,4‑oxadiazoles. This application leverages the ~11–21 kcal/mol bond strength advantage over bromo/chloro analogs to achieve higher yields and reduced catalyst loadings in challenging coupling scenarios [REFS‑2].

Visible‑Light Photoredox and Electrocatalytic Decarboxylative Cyclization to 2,5‑Disubstituted 1,3,4‑Oxadiazoles

The iodine atom at the 2‑position renders 2‑iodo‑5‑methyl‑1,3,4‑oxadiazole a competent substrate for visible‑light‑mediated photoredox transformations and electrochemical radical processes [REFS‑3]. Specifically, hypervalent iodine(III) reagents derived from or analogous to this iodo‑oxadiazole participate in decarboxylative cyclization reactions with α‑oxocarboxylic acids under photoredox catalysis to yield 2,5‑disubstituted 1,3,4‑oxadiazoles [REFS‑3]. This reactivity profile is enabled by the facile homolytic cleavage of the C–I bond under photochemical or electrochemical conditions [REFS‑4].

Medicinal Chemistry Building Block for Kinase and HDAC Inhibitor Scaffolds

The 1,3,4‑oxadiazole scaffold is recognized in medicinal chemistry for its metabolic stability and favorable physicochemical properties, including lower log D relative to 1,2,4‑oxadiazole isomers [REFS‑5]. 2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole serves as a versatile intermediate for introducing diverse aryl, heteroaryl, and alkyl substituents at the 2‑position via cross‑coupling, enabling rapid structure–activity relationship (SAR) exploration of oxadiazole‑containing kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antimicrobial agents. The iodine substituent's superior leaving‑group ability accelerates SAR library synthesis [REFS‑1].

Agrochemical Lead Optimization for Phytopathogenic Fungal Control

Patent literature demonstrates that substituted 1,3,4‑oxadiazoles exhibit activity against phytopathogenic fungi, with the oxadiazole core serving as a privileged scaffold in fungicide discovery [REFS‑6]. 2‑Iodo‑5‑methyl‑1,3,4‑oxadiazole provides a functionalizable handle for introducing agrochemically relevant substituents (e.g., aryl, heteroaryl, alkyl) at the 2‑position, enabling the synthesis of novel oxadiazole‑based fungicide candidates. The iodo leaving group facilitates rapid diversification of the 2‑position in lead optimization programs targeting resistant fungal strains [REFS‑6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-5-methyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.